2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
The compound “2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide” is a sulfonamide derivative. Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities . They have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by NMR, IR, and elemental analysis . For example, one of the synthesized compounds had a yield of 11.2%, melting point of 203–205 °C, and specific NMR shifts .Scientific Research Applications
Herpes Simplex Virus (HSV-1, HSV-2): Research suggests that this compound exhibits antiviral activity against herpes simplex viruses, which cause oral and genital herpes.
Influenza A Virus (IAV): The compound may inhibit influenza A virus replication, potentially contributing to flu treatment.
Hepatitis A, B, and C Viruses (HAV, HBV, HCV): Studies indicate that it could target these hepatotropic viruses, which cause liver infections.
Respiratory Syncytial Virus (RSV): RSV is a common cause of respiratory tract infections, especially in children. 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide might have antiviral effects against RSV.
Other Viruses: The compound’s antiviral properties extend to Coxsackieviruses, Junin virus, Epstein–Barr virus, human immunodeficiency virus (HIV), and more .
Antibacterial Activity
While primarily studied for antiviral effects, it’s worth noting that similar heterocyclic compounds have shown antibacterial activity. For instance, derivatives containing a thiazole moiety demonstrated preliminary in vitro antibacterial effects against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Synthesis and Structure
2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: is synthesized from appropriate precursors, involving cyclization and functional group modifications .
Mechanism of Action
Target of Action
Similar compounds have been used for the treatment of myelofibrosis , a disease where fibrous tissue forms in the bone marrow, interfering with normal blood cell production .
Biochemical Pathways
Compounds with similar structures have been known to impact various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been used for the treatment of myelofibrosis , which can lead to severe anaemia, infections, and can result in leukaemia .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS2/c17-12-1-3-13(4-2-12)22-10-15(21)20-16-19-14(9-23-16)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNWDOGQENDZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide |
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